molecular formula C16H16ClNO2 B5402473 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide

3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5402473
M. Wt: 289.75 g/mol
InChI Key: VDTZPVVZNOBXOH-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H16ClNO2 It is a benzamide derivative, characterized by the presence of a chloro group, a methoxyphenyl group, and an ethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 1-(4-methoxyphenyl)ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chlorobenzoyl chloride is added dropwise to a solution of 1-(4-methoxyphenyl)ethylamine in an appropriate solvent, such as dichloromethane, under stirring at low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

    Hydrolysis: Acidic conditions (e.g., HCl in water) or basic conditions (e.g., NaOH in water) at reflux temperatures.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.

    Material Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a different substitution pattern.

    3-chloro-4-methoxy-N-(3-methylphenyl)benzamide: Similar structure with additional methyl and methoxy groups.

    N-(4-chlorobenzoyl)-p-anisidine: Similar structure with a different amine component.

Uniqueness

3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy group contributes to its binding affinity in biological systems. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11(12-6-8-15(20-2)9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTZPVVZNOBXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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